![molecular formula C10H18O3 B12518219 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one CAS No. 652986-54-4](/img/structure/B12518219.png)
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one is a chemical compound with a unique structure that includes a dioxane ring and a pentanone chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of zirconium tetrachloride (ZrCl4) as a catalyst for acetalization under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and OsO4 in appropriate solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The dioxane ring structure allows for specific binding interactions, which can modulate the activity of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-1,3-dioxan-2-one: Shares the dioxane ring structure but lacks the pentanone chain.
2-pentanone: Similar in having a pentanone chain but lacks the dioxane ring.
Uniqueness
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one is unique due to the combination of the dioxane ring and the pentanone chain, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications .
Propiedades
Número CAS |
652986-54-4 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one |
InChI |
InChI=1S/C10H18O3/c1-8(11)4-3-5-10-12-7-6-9(2)13-10/h9-10H,3-7H2,1-2H3/t9-,10?/m0/s1 |
Clave InChI |
HTCHGMMZTHOQGX-RGURZIINSA-N |
SMILES isomérico |
C[C@H]1CCOC(O1)CCCC(=O)C |
SMILES canónico |
CC1CCOC(O1)CCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)
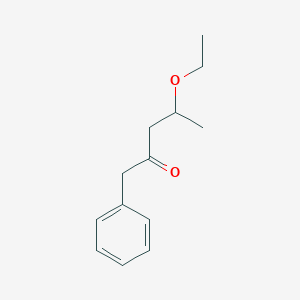
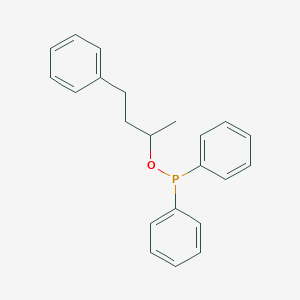
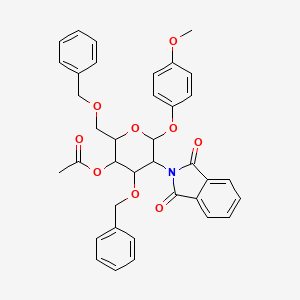
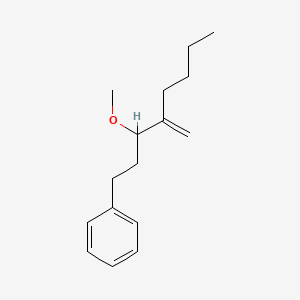
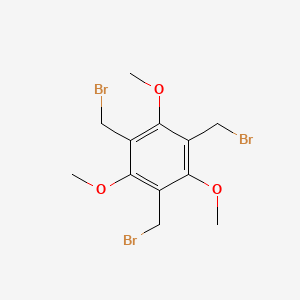
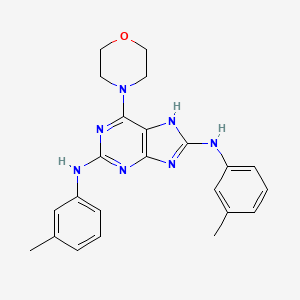
![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
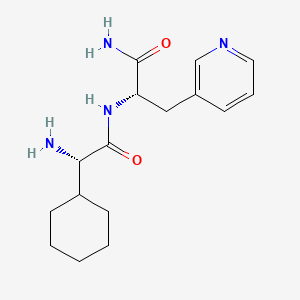
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
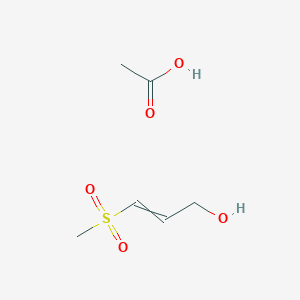
![1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B12518239.png)
